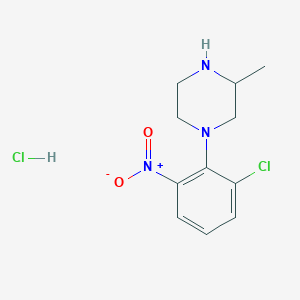
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate involves the inhibition of specific enzymes and pathways in cancer cells. This compound has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, leading to cell death. In addition, this compound has also been found to inhibit the activity of certain pro-inflammatory cytokines, reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has also been found to have antioxidant properties, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate in lab experiments is its ability to induce apoptosis in cancer cells. This compound has shown promising results in various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate. One direction is to further investigate its potential applications in the treatment of cancer. Studies can be conducted to determine the optimal dosage and administration of this compound in animal models of cancer. In addition, further research can be done to investigate its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to investigate the synthesis of analogs of this compound with improved solubility and potency. These analogs can be further studied for their potential applications in various fields.
Conclusion:
In conclusion, 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate involves the reaction of 4-formyl-2,6-dimethoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7S/c1-20-12-4-6-13(7-5-12)24(18,19)23-16-14(21-2)8-11(10-17)9-15(16)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZITBNAOQGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)